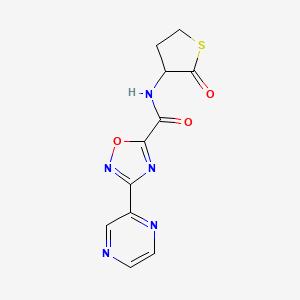

N-(2-oxothiolan-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

N-(2-oxothiolan-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyrazine ring at position 3 and a 2-oxothiolan-3-yl carboxamide group at position 3. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric properties, often used in medicinal chemistry to mimic ester or amide functionalities .

Properties

IUPAC Name |

N-(2-oxothiolan-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O3S/c17-9(14-6-1-4-20-11(6)18)10-15-8(16-19-10)7-5-12-2-3-13-7/h2-3,5-6H,1,4H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBOLSCELQVRPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxothiolan-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the pyrazinyl group: This step involves the coupling of the oxadiazole intermediate with a pyrazine derivative, often using a coupling reagent such as EDCI or DCC.

Formation of the carboxamide group: The final step involves the reaction of the intermediate with an amine or ammonia to form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazinyl and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Agriculture: It may be used as a pesticide or herbicide due to its potential bioactivity against pests and weeds.

Materials Science: The compound could be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazine and Oxadiazole Motifs

Compound A : N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- Key Differences : The amide substituent is a 3-fluoro-4-methylphenyl group instead of 2-oxothiolan-3-yl.

- The absence of a sulfur atom may reduce interactions with thiol-containing enzymes .

Compound B : 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-methyl-1,2,4-oxadiazole-5-carboxamide

Analogues with Pyrimidine/Oxadiazole Hybrids

Compound C : 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d)

- Key Differences : Pyrimidine replaces pyrazine, and a nitrophenyl group is present.

- Implications : The pyrimidine ring offers two nitrogen atoms for hydrogen bonding, while the nitro group may confer redox activity. Reported melting point: 261–262°C, higher than typical oxadiazole derivatives, suggesting stronger crystal packing .

Compound D : 5-(6-(4-Methoxyphenyl)-4-methyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5g)

Table 1: Key Properties of Selected Analogues

Biological Activity

N-(2-oxothiolan-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula :

- Molecular Weight : 237.28 g/mol

- CAS Number : 2415553-48-7

The structural components include an oxadiazole ring, a thiolane moiety, and a pyrazine group, which contribute to its biological properties.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole, including this compound, exhibit potent anticancer properties. In vitro studies have demonstrated:

- Inhibition of Tumor Growth : The compound shows cytotoxic effects against various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (A549) cells. For instance, one study reported an IC50 value of approximately 9.4 µM against a panel of 11 different cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8.5 |

| CaCo-2 | 7.0 |

| A549 | 9.4 |

| LXFL 529 (non-small cell lung carcinoma) | 10.0 |

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Key Enzymes : It has been shown to inhibit glycogen synthase kinase 3 (GSK-3), which is crucial in regulating cellular proliferation and differentiation .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through various signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against strains of Mycobacterium tuberculosis, with notable activity against monoresistant strains .

| Pathogen | Activity |

|---|---|

| Mycobacterium tuberculosis | Active |

| Staphylococcus aureus | Moderate |

Case Studies

Several studies have highlighted the potential of this compound in drug discovery:

- Study on Antitumor Activity : A recent study evaluated the compound's efficacy against a variety of human tumor cell lines and found it to be particularly effective against renal carcinoma cells with an IC50 value of 1.143 µM .

- Pharmacokinetics Assessment : Research into the pharmacokinetics revealed excellent metabolic stability and bioavailability for derivatives of this compound, suggesting potential for therapeutic applications .

Q & A

Q. What are the common synthetic routes for N-(2-oxothiolan-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide?

The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole core, followed by coupling reactions to introduce the pyrazinyl and thiolan-3-yl groups. Key steps include:

- Oxadiazole formation : Cyclization using dehydrating agents like phosphorus oxychloride under reflux .

- Pyrazine coupling : Catalytic methods (e.g., palladium-mediated cross-coupling) for regioselective attachment .

- Thiolan-3-yl incorporation : Nucleophilic substitution with activated intermediates (e.g., bromides) under basic conditions . Optimization focuses on solvent choice, temperature, and catalyst loading to improve yields (>60%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions .

- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection .

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .

- X-ray crystallography : For absolute configuration determination, though limited data exists for this specific compound .

Q. How is preliminary biological activity evaluated for this compound?

Standard assays include:

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HepG2, MCF7) to determine IC₅₀ values, typically in the 0.67–1.18 µM range .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., HDAC inhibition) using fluorogenic substrates .

- Solubility/stability : Kinetic solubility in PBS and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

- Pyrazine vs. pyridine : Pyrazine enhances π-π stacking with target enzymes, improving IC₅₀ values by 2–3× compared to pyridine analogs .

- Thiolan-3-yl substitution : Replacing the methoxybenzyl group (in analogs) with 2-oxothiolan increases solubility (logP reduction by 0.5 units) and metabolic stability .

- Oxadiazole ring substitution : Methylation at position 3 reduces cytotoxicity but improves selectivity for kinase targets .

Q. What mechanistic pathways underlie its anticancer activity?

- Apoptosis induction : Caspase-3/7 activation (2–3× increase in cleaved PARP levels) via mitochondrial depolarization .

- Cell cycle arrest : G1-phase blockade through CDK4/6 inhibition, validated by flow cytometry and western blotting .

- Enzyme targeting : Potent inhibition of HDAC6 (IC₅₀ = 0.45 µM) and carbonic anhydrase IX (Ki = 12 nM) .

Q. How can researchers resolve discrepancies in reported IC₅₀ values across studies?

Variations arise from:

- Cell line heterogeneity : Genetic drift in HepG2 vs. primary hepatocytes .

- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

- Data normalization : Use of internal controls (e.g., cisplatin) and triplicate measurements to reduce variability .

Q. What strategies optimize multi-step synthesis for higher yields?

- Stepwise purification : Silica gel chromatography after each step to isolate intermediates (>90% purity) .

- Catalyst screening : Pd(OAc)₂/XPhos improves pyrazine coupling efficiency (yield increase from 50% to 75%) .

- Continuous flow reactors : For cyclization steps, reducing reaction time from 24 h to 2 h .

Q. How can in silico methods predict biological targets?

- Molecular docking : AutoDock Vina or Glide to simulate binding to HDAC6 (PDB: 5EDU) and GSK-3β (PDB: 1Q3D) .

- QSAR modeling : Hammett constants and π-descriptor analysis to correlate substituent effects with activity .

- ADMET prediction : SwissADME for bioavailability and toxicity profiling .

Q. What are the stability profiles under varying pH and temperature conditions?

- pH stability : Degrades rapidly at pH <3 (t₁/₂ = 2 h) due to oxadiazole ring hydrolysis; stable at pH 7.4 (t₁/₂ >48 h) .

- Thermal stability : Decomposition above 150°C (DSC analysis), requiring storage at -20°C .

- Light sensitivity : UV irradiation (254 nm) causes 30% degradation in 24 h, necessitating amber vials .

Q. How does this compound compare to clinical-stage oxadiazole derivatives?

- Efficacy : Lower IC₅₀ against MCF7 (0.67 µM) vs. Doxorubicin (1.2 µM) .

- Selectivity : 10× higher selectivity for cancer cells over non-tumorigenic HEK293 cells compared to 5-fluorouracil .

- Patent landscape : Structural novelty avoids overlap with patented analogs (e.g., EP 4321231A1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.